Pentosidine vs. CML: A Crosslinking vs. Non-Crosslinking AGE with 40–100× Lower Abundance in Human Bone
In human cortical bone, the non-crosslinking, non-fluorescent AGE carboxymethyl-lysine (CML) is present at quantities 40–100 times greater than pentosidine, the commonly measured fluorescent crosslinking AGE marker [1]. This differential abundance is not merely quantitative but also functional: CML levels correlate moderately with cortical porosity (r=+0.505, p≤0.05) and mechanical properties such as indentation depth (r=+0.460, p≤0.05) and average energy dissipated (r=+0.465, p≤0.05), whereas bulk fluorescent AGEs (including pentosidine) showed only a trend towards negative association with crack propagation toughness (r=-0.365, p=0.055) [2]. These data demonstrate that pentosidine and CML report on distinct aspects of bone quality; selecting pentosidine is essential when measuring a specific, low-abundance, fluorescent crosslink that is directly implicated in collagen structural modification.
| Evidence Dimension | Relative abundance in human cortical bone |
|---|---|
| Target Compound Data | Pentosidine: baseline reference (1×) |
| Comparator Or Baseline | CML: 40–100× higher than pentosidine |
| Quantified Difference | 40–100× fold higher abundance for CML |
| Conditions | Human cadaveric cortical bone specimens; quantification by HPLC or GC/MS |
Why This Matters
Procurement of pentosidine standard is necessary when the research question requires measurement of a low-abundance, fluorescent crosslinking AGE, rather than the more abundant, non-crosslinking CML which reports on different biomechanical outcomes.
- [1] Thomas CJ, Cleland TP, Sroga GE, Vashishth D. Accumulation of carboxymethyl-lysine (CML) in human cortical bone. Bone. 2018;110:128-133. View Source
- [2] Vaidya R, Rezaee T, Edwards T, Bender R, Vickneswaran A, Chalivendra V, Karim L. Accumulation of fluorescent advanced glycation end products and carboxymethyl-lysine in human cortical and trabecular bone. Bone Rep. 2022;17:101634. View Source
